molecular formula C25H20BrNO4 B11574218 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11574218
M. Wt: 478.3 g/mol
InChI Key: JYVRSYXAZBOIQP-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with the molecular formula C25H20BrNO4 This compound features a benzofuran core, substituted with a bromobenzoyl group and an ethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to proteins or enzymes, while the benzofuran core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the bromobenzoyl group, which imparts distinct reactivity and binding properties compared to its chlorinated or methylated analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical properties.

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H20BrNO4/c1-2-16-7-13-19(14-8-16)30-15-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3,(H,27,28)

InChI Key

JYVRSYXAZBOIQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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